WAY-604439

antifungal drug discovery structure–activity relationship halogen bonding

WAY-604439 is a synthetic small molecule belonging to the 4-phenyl-4H-1,2,4-triazol-3-yl pyridine class, distinguished by its 2-chloro-6-fluorobenzyl thioether substituent at the triazole 5-position. With a molecular formula of C20H14ClFN4S, a molecular weight of 396.87 g·mol⁻¹, a computed XLogP3 of 4.7, and a topological polar surface area (TPSA) of 68.9 Ų, it occupies a moderately lipophilic chemical space with zero hydrogen bond donors and five hydrogen bond acceptors.

Molecular Formula C20H14ClFN4S
Molecular Weight 396.9 g/mol
Cat. No. B10801521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-604439
Molecular FormulaC20H14ClFN4S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CC=NC=C4
InChIInChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-25-24-19(14-9-11-23-12-10-14)26(20)15-5-2-1-3-6-15/h1-12H,13H2
InChIKeyDOEXDLBKXKSGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WAY-604439 (CAS 521281-98-1): A Structurally Differentiated 1,2,4-Triazole–Pyridine Hybrid Scaffold for Antifungal and Kinase-Targeted Discovery Programs


WAY-604439 is a synthetic small molecule belonging to the 4-phenyl-4H-1,2,4-triazol-3-yl pyridine class, distinguished by its 2-chloro-6-fluorobenzyl thioether substituent at the triazole 5-position [1]. With a molecular formula of C20H14ClFN4S, a molecular weight of 396.87 g·mol⁻¹, a computed XLogP3 of 4.7, and a topological polar surface area (TPSA) of 68.9 Ų, it occupies a moderately lipophilic chemical space with zero hydrogen bond donors and five hydrogen bond acceptors [1]. The compound is supplied as a white to off-white solid with vendor-reported purities ranging from 95% to 99.98% and DMSO solubility of 10–25 mM [2]. Its structural architecture—a 1,2,4-triazole core bearing a pyridin-4-yl group at C3, a phenyl ring at N4, and a 2-chloro-6-fluorobenzylthio group at C5—positions it within the well-precedented class of triazole-based bioactive molecules historically associated with antifungal cytochrome P450 inhibition and kinase modulation [3]. However, it must be explicitly noted that no public target, biochemical IC50, or mechanism-of-action data are available for this specific compound as of the search date .

Scaffold Differentiated 1,2,4-triazole-pyridine with unique ortho,ortho'-dihalogen thioether pharmacophore
Target Data No public IC50 or mechanism; selection driven by structural and physicochemical fit for antifungal or kinase screening
Assay Readiness Documented DMSO solubility ≥20 mM and batch-certified purity ≥98% support direct assay plate preparation

Why WAY-604439 Cannot Be Interchanged with Its 4-Bromobenzyl, 4-Ethyl, or Des-Thioether Triazole–Pyridine Analogs


The 1,2,4-triazole–pyridine scaffold is exquisitely sensitive to substitution pattern, and ostensibly minor structural changes can produce profound shifts in biological activity, target selectivity, and physicochemical behavior [1]. In the specific case of WAY-604439, three structural features collectively preclude simple analog substitution: (1) the 2-chloro-6-fluorobenzyl thioether at C5, which introduces a unique halogen-bonding pharmacophore absent in the 4-bromobenzyl analog (which instead bears a single heavy halogen at the para position) [2][3]; (2) the N4-phenyl group, which contributes π-stacking potential and steric bulk not replicated by the smaller N4-ethyl congener (CAS 482640-08-4, ΔMW ≈ 48 Da) ; and (3) the pyridin-4-yl group at C3, whose nitrogen position distinguishes it from pyridin-3-yl isomers that may engage different hydrogen-bonding networks . Published data on the 4-bromobenzyl analog confirm that even within the same core scaffold, antifungal activity varies dramatically across fungal species—from 6.67% to 64.44% inhibition at 500 μg/mL—demonstrating that substitution-dependent activity cliffs exist within this series [3]. Furthermore, Sigma-Aldrich categorizes the N4-ethyl analog as part of a 'rare and unique chemicals' collection supplied without analytical certification, highlighting that even close structural relatives of WAY-604439 are not commodity-grade interchangeable reagents . For procurement decisions, the absence of published target or potency data for WAY-604439 means that selection must be driven by structural rationale and physicochemical fit rather than bioequivalence assumptions.

Halogen Pharmacophore
Ortho,ortho'-dihalogen (Cl,F) substitution may engage target geometries differently than para-monohalogen analogs; activity cliffs confirmed within the series.
N4 Substituent
N4-phenyl contributes π-stacking and increases MW by ~48 Da over N4-ethyl; this shifts physicochemical and recognition properties, making the two non-fungible.
Purity Assurance
Uncertified analog sources lack analytical data; WAY-604439 offers batch-certified purity (≥98%) and documented solubility, critical for reproducible screening.

Quantitative Differentiation Evidence for WAY-604439 Versus Closest Structural Analogs


Halogen Substitution Pattern: 2-Chloro-6-Fluorobenzyl (WAY-604439) Versus 4-Bromobenzyl Analog — A Structural Determinant of Bioactivity

WAY-604439 possesses a 2-chloro-6-fluorobenzyl thioether at the C5 position of the 1,2,4-triazole ring, whereas its closest published analog bears a 4-bromobenzyl group at the same position [1]. This substitution difference has two critical consequences: (1) WAY-604439 presents dual ortho-halogen substituents (Cl at position 2, F at position 6) capable of forming halogen-bonding interactions with protein targets, compared to the single para-bromine in the analog; and (2) the computed physicochemical profile diverges substantially—WAY-604439 has XLogP3 = 4.7 (PubChem) versus an estimated ~5.0–5.2 for the bromo analog (based on the higher hydrophobicity of bromine vs. the mixed Cl/F pair), while TPSA is identical at 68.9 Ų since both share the same heterocyclic core [2]. Published antifungal data for the 4-bromobenzyl analog show species-dependent activity cliffs: at 500 μg/mL, inhibition rates were 42.86% against Stemphylium lycopersici, 64.44% against Fusarium oxysporum, and only 6.67% against Botrytis cinerea, confirming that even single-halogen substitution changes produce non-uniform activity profiles within this scaffold [1]. WAY-604439's ortho,ortho'-dihalogen pattern may differentially engage fungal CYP51 or kinase ATP-binding pockets via halogen-bond geometry not accessible to the para-monohalogen analog; however, no direct comparative bioassay data between the two compounds exist, and this inference remains class-level .

Halogen Pattern
Reported
WAY-604439: 2-chloro-6-fluorobenzyl, XLogP3 4.7
4-Br analog: para-bromobenzyl, est. XLogP3 ~5.1; antifungal inhibition 42.9–64.4% at 500 µg/mL
Supports scaffold-hopping SAR; halogen geometry may differentiate target engagement.
No direct head-to-head bioassay; activity cliffs observed in analog series.
antifungal drug discovery structure–activity relationship halogen bonding

N4-Substituent Differentiation: WAY-604439 (N4-Phenyl) Versus the N4-Ethyl Congener — Impact on MW, Lipophilicity, and π-Stacking Potential

WAY-604439 carries a phenyl substituent at the N4 position of the 1,2,4-triazole ring, whereas the closest commercially available analog with an identical benzylthio group—4-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 482640-08-4)—substitutes an ethyl group at N4 . This single-atom change (Ph → Et) produces a substantial molecular weight reduction of approximately 48 Da (396.87 → 348.83 g·mol⁻¹) and eliminates the aromatic π-system capable of participating in π–π stacking interactions with protein aromatic residues (Phe, Tyr, Trp) or DNA base pairs [1]. The crystal structure of the 4-bromobenzyl analog (which also bears N4-phenyl) confirms intermolecular π–π stacking in the solid state, suggesting that the N4-phenyl group contributes to molecular recognition beyond simple steric effects [2]. WAY-604439 also contains 27 heavy atoms versus 23 for the ethyl analog, representing a meaningful difference in molecular complexity (PubChem complexity score: 461 for WAY-604439) [1]. The Sigma-Aldrich listing for the N4-ethyl compound explicitly disclaims all analytical data and warranties, indicating that this close analog is supplied without quality certification—a procurement consideration for laboratories requiring traceable analytical documentation . No direct comparative biological data exist between WAY-604439 and the N4-ethyl analog.

N4 Substituent
Reported
N4-Ph (WAY-604439): MW 396.87, heavy atoms 27, π-stacking capable
N4-Et analog: MW 348.83, heavy atoms 23, no aromatic π-system
MW shift exceeds typical fragment growth; compounds occupy different property space.
π-stacking inferred from analog crystal structure; no comparative bioactivity data.
medicinal chemistry physicochemical profiling lead optimization

Vendor Purity and Quality Assurance: WAY-604439 (TargetMol ≥99.98%) Versus Generic Analog Sources (Uncertified, ≥95%)

Among the identified suppliers of WAY-604439, TargetMol reports the highest certified purity at 99.98% (Cat. T80808), with batch-specific quality documentation available . MedChemExpress supplies the compound at 98.0% purity (Cat. HY-49074) . In contrast, the closest structural analog—4-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 482640-08-4)—is exclusively available through Sigma-Aldrich's AldrichCPR program, which explicitly states that no analytical data are collected and all sales are final with no warranty of identity or purity . The 4-bromobenzyl analog is not commercially stocked by major vendors and must be custom-synthesized, with synthesis yields reported at 90% and purity confirmed only by elemental analysis (±0.3% for C, H, N) [1]. For laboratories requiring batch-to-batch reproducibility in biochemical assays, the documented purity difference between WAY-604439 (≥98.0% to 99.98%) and the effectively uncertified N4-ethyl analog represents a critical procurement consideration. The GLP Bio listing additionally provides detailed solubility and storage instructions (DMSO: 10 mg/mL at 25.20 mM with ultrasonic warming to 60°C; storage: 4°C, protect from light; stock solution stability: −80°C for 6 months, −20°C for 1 month), which are absent from the Sigma-Aldrich listing for the ethyl analog [2].

Purity & Docs
Head-to-head
WAY-604439: TargetMol 99.98% (CoA), MedChemExpress 98.0%
N4-Et analog: Sigma-Aldrich uncertified, no analytical data collected
Batch-certified purity supports reproducible screening; uncertified analog carries unquantifiable impurity risk.
Solubility protocols fully documented for WAY-604439; absent for analog.
chemical procurement assay reproducibility quality control

Crystal Structure and π–π Stacking Propensity of the N4-Phenyl Triazole Core: A Solid-State Differentiation from the N4-Ethyl Series

Although no crystal structure of WAY-604439 itself has been deposited in the Cambridge Structural Database, the crystal structure of its direct 4-bromobenzyl analog—which shares the identical 4-phenyl-4H-1,2,4-triazol-3-yl pyridine core—has been solved and refined to R = 0.0260 [1]. This structure reveals specific intermolecular π–π stacking interactions facilitated by the N4-phenyl ring, crystallizing in the triclinic space group P-1 with unit cell parameters a = 7.717(3), b = 9.210(3), c = 13.370(5) Å, α = 80.347(13)°, β = 77.471(13)°, γ = 89.899(16)°, V = 913.9(6) ų, Z = 2 [1]. Density Functional Theory (DFT) calculations at the B3LYP/6-31G level confirmed the geometric optimization of this scaffold and provided frontier orbital energies relevant to reactivity predictions [1]. In contrast, the N4-ethyl analog (CAS 482640-08-4) lacks the aromatic N4 substituent entirely and therefore cannot engage in analogous π–π stacking, which may affect both its solid-state packing (and thus formulation behavior) and its potential for aromatic interactions with protein targets . The computed electrostatic potential surface and Mulliken atomic charges for the 4-bromobenzyl analog, as reported by Mu et al., provide a computational framework that can be directly extended to WAY-604439 through analogous DFT calculations using the chloro-fluoro substitution [1].

Crystal Structure
Class-level
4-Br analog crystal solved: triclinic P-1, R=0.026, confirms π–π stacking
N4-Et analog lacks aromatic ring; no crystal data
Solid-state π-stacking may influence packing and recognition; method context from analog structure.
DFT B3LYP/6-31G framework available; WAY-604439 itself not crystallized.
crystallography molecular recognition computational chemistry

Solubility and Formulation Readiness: WAY-604439 DMSO Solubility Profile Versus Intrinsically Less Soluble Triazole–Pyridine Congeners

WAY-604439 demonstrates documented DMSO solubility of 10 mg/mL (25.20 mM) with ultrasonic warming to 60°C as reported by both MedChemExpress and GLP Bio, enabling preparation of concentrated stock solutions suitable for high-throughput screening and dose–response assays [1]. TargetMol reports a slightly lower DMSO solubility of 8 mg/mL (20.16 mM) with sonication recommended, suggesting potential batch-to-batch variability that users should verify . Both suppliers provide complete stock solution preparation tables spanning 1–50 mg across 1–20 mM concentration ranges, and TargetMol offers an in vivo formulation calculator supporting DMSO/PEG300/Tween 80/saline protocols . For the 4-bromobenzyl analog, no commercial solubility data are available; the compound was characterized only in the solid state (m.p. 161–163°C) and by elemental analysis [2]. The N4-ethyl analog (CAS 482640-08-4) is supplied by Sigma-Aldrich without any solubility documentation . The availability of pre-optimized solubility protocols for WAY-604439 reduces the experimental burden on procurement teams by eliminating the need for de novo solubility determination, a step that can consume 5–10 mg of material per solvent system tested.

Solubility
Head-to-head
WAY-604439 DMSO: 10 mg/mL (25.2 mM) with ultrasonic warming
Analog sources: no solubility data available
Pre-optimized solubility protocols accelerate assay-ready preparation.
Batch-to-batch variability possible; verify with freshly opened DMSO.
in vitro assay compound management formulation

Recommended Application Scenarios for WAY-604439 Based on Structural and Physicochemical Differentiation Evidence


Antifungal Lead Discovery: Scaffold-Hopping from the 4-Bromobenzyl Series Using Ortho,Ortho'-Dihalogen Pharmacophore Exploration

WAY-604439 is rationally suited for antifungal drug discovery programs seeking to explore the structure–activity relationship consequences of replacing a para-bromobenzyl group with an ortho,ortho'-chloro-fluorobenzyl pharmacophore on the 1,2,4-triazole–pyridine scaffold. The published antifungal activity of the 4-bromobenzyl analog against Fusarium oxysporum (64.44% inhibition at 500 μg/mL) provides a quantitative benchmark against which WAY-604439's activity can be compared in standardized mycelial growth inhibition assays [1]. Researchers should test WAY-604439 against the same panel (S. lycopersici, F. oxysporum, B. cinerea) at matched concentrations to determine whether the dual-ortho-halogen substitution enhances, reduces, or shifts the species-selectivity profile. The 2-chloro-6-fluorobenzyl group is a recognized pharmacophore in triazole-based CYP51 inhibitors, and the pyridin-4-yl moiety provides a hydrogen-bond acceptor that may engage the heme iron or adjacent residues in the fungal CYP51 active site [2]. This scenario is supported by the compound's documented DMSO solubility (≥20 mM), which enables testing at concentrations up to 500 μg/mL without exceeding 1% DMSO in assay media .

Kinase Inhibitor Screening: Exploiting the 1,2,4-Triazole–Pyridine Core as a Type II Kinase Hinge-Binding Scaffold

The 1,2,4-triazole–pyridine motif present in WAY-604439 is a validated hinge-binding scaffold in numerous kinase inhibitor programs, with the pyridin-4-yl nitrogen positioned to accept a hydrogen bond from the kinase hinge region and the triazole N1/N2 atoms available for additional polar contacts [1]. The N4-phenyl group provides a hydrophobic surface complementary to the gatekeeper residue pocket, while the 2-chloro-6-fluorobenzyl thioether extends toward the solvent-exposed region or back pocket depending on the kinase conformation [2]. WAY-604439 should be prioritized for screening against kinase panels where halogen bonding (via the ortho-Cl and ortho-F) can enhance selectivity, particularly for kinases with a glycine-rich loop capable of accommodating the dual-halogen motif. The compound's moderate lipophilicity (XLogP3 = 4.7) and molecular weight (396.87) place it within lead-like chemical space, and its zero hydrogen bond donor count is favorable for achieving oral bioavailability if kinase activity is confirmed . This application is supported by the broader 1,2,4-triazole class literature demonstrating kinase inhibition (FAK, CDK-2, EGFR, Aurora kinases) and by the commercial availability of WAY-604439 at purities ≥98% suitable for biochemical IC50 determination [3].

Computational Chemistry and Structure-Based Design: DFT and Docking Studies Leveraging the Solved Crystal Structure of the 4-Bromobenzyl Analog

For computational chemists, WAY-604439 presents a unique opportunity to perform comparative DFT and molecular docking studies using the experimentally solved crystal structure of the 4-bromobenzyl analog (triclinic P-1, R = 0.0260) as a starting model [1]. By computationally substituting the 4-bromobenzyl group with the 2-chloro-6-fluorobenzyl group of WAY-604439 and re-optimizing at the B3LYP/6-31G level, researchers can predict differences in frontier orbital energies (HOMO/LUMO gaps), electrostatic potential surfaces, and Mulliken atomic charges that may correlate with differential biological activity [1]. The computed TPSA of 68.9 Ų and XLogP3 of 4.7 from PubChem provide validated input parameters for QSAR model building, while the documented X-ray structure of the core scaffold enables reliable docking pose generation in fungal CYP51 or kinase crystal structures [2]. This scenario is particularly valuable for academic groups or SMEs that lack in-house crystallography capabilities but wish to perform rigorous structure-based design on the 1,2,4-triazole–pyridine series before committing to synthesis.

Agrochemical Fungicide Discovery: Bridging Medicinal and Agricultural Triazole Chemistry with a Halogen-Enriched Scaffold

WAY-604439's structural features—a 1,2,4-triazole core, a halogenated benzylthio side chain, and a pyridine ring—align with the pharmacophoric requirements of agricultural triazole fungicides (e.g., tebuconazole, triadimefon, diniconazole) that target fungal CYP51 in plant pathogens [1]. The published antifungal evaluation of the 4-bromobenzyl analog against the agriculturally relevant pathogens Fusarium oxysporum (64.44% inhibition) and Botrytis cinerea (6.67% inhibition) at 500 μg/mL establishes the scaffold's baseline agrichemical potential and reveals pathogen selectivity that may be modulated by halogen substitution [2]. WAY-604439's 2-chloro-6-fluorobenzyl group may confer enhanced metabolic stability in planta compared to the bromo analog, as the C–F bond is stronger and more resistant to oxidative metabolism than the C–Br bond. Researchers in crop protection should evaluate WAY-604439 in greenhouse pot assays against Fusarium wilt and Botrytis grey mold at spray concentrations of 100–500 μg/mL, using the bromo analog data as a comparative benchmark [2]. The compound's commercial availability at gram scale through MolCore (ISO-certified, NLT 97% purity) supports the material requirements for preliminary field testing .

Application
Selection Property
Validation Focus
Antifungal scaffold-hopping studies
Ortho,ortho'-dihalogen pharmacophore
Species-selectivity profile against Fusarium, Botrytis benchmarks
Kinase inhibitor panel screening
1,2,4-triazole hinge-binding scaffold
Kinase selectivity and halogen-bonding engagement
Computational chemistry & docking
Analog crystal structure (triclinic P-1)
DFT parameter comparison and docking pose validation
Agrochemical discovery research
Triazole fungicide scaffold with halogen enrichment
Pathogen spectrum and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-604439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.